molecular formula C10H16N4O2S B7867451 3-Amino-4-(piperazin-1-yl)benzenesulfonamide

3-Amino-4-(piperazin-1-yl)benzenesulfonamide

Cat. No. B7867451
M. Wt: 256.33 g/mol
InChI Key: FCZOMUOKGMTFSA-UHFFFAOYSA-N
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Description

3-Amino-4-(piperazin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H16N4O2S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(piperazin-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(piperazin-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Amino-4-(piperazin-1-yl)benzenesulfonamide involves the reaction of piperazine with 3-nitrobenzenesulfonamide followed by reduction of the nitro group to an amino group.

Starting Materials
3-nitrobenzenesulfonamide, piperazine, reducing agent (e.g. hydrogen gas and palladium catalyst)

Reaction
Dissolve 3-nitrobenzenesulfonamide and piperazine in a suitable solvent (e.g. ethanol), Heat the mixture to reflux for several hours, Cool the mixture and filter the resulting solid, Dissolve the solid in a suitable solvent (e.g. ethanol), Add a reducing agent (e.g. hydrogen gas and palladium catalyst) to the solution, Heat the mixture under pressure for several hours, Cool the mixture and filter the resulting solid, Wash the solid with a suitable solvent (e.g. water or ethanol), Dry the solid under vacuum to obtain 3-Amino-4-(piperazin-1-yl)benzenesulfonamide

properties

IUPAC Name

3-amino-4-piperazin-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c11-9-7-8(17(12,15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11H2,(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZOMUOKGMTFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(piperazin-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.